4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one
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Overview
Description
4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a butenone moiety. This compound has garnered interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one typically involves the aldol condensation reaction. This reaction is a key method in organic synthesis, where two carbonyl compounds react to form a new β-hydroxy carbonyl compound. The reaction can be performed under both acid- and base-catalyzed conditions. For instance, the preparation of this compound can be achieved by reacting p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-3-buten-2-one: Similar structure but with a methoxy group instead of a methanesulfinyl group.
4-Phenyl-3-buten-2-one: Lacks the methanesulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89434-42-4 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-(4-methylsulfinylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2S/c1-9(12)3-4-10-5-7-11(8-6-10)14(2)13/h3-8H,1-2H3 |
InChI Key |
DZGVYRPHXCPQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
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